molecular formula C16H11ClN2 B2836471 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole CAS No. 312929-25-2

2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole

Cat. No.: B2836471
CAS No.: 312929-25-2
M. Wt: 266.73
InChI Key: RRLGVZKAJVYPEG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuroscience. It serves as a key structural analog of Mazindol, a known anorectic and central nervous system stimulant . Researchers utilize this core imidazoisoindole scaffold to investigate structure-activity relationships (SAR), particularly in the development of ligands for monoamine transporters . The compound's structure is a featured component in ongoing studies to develop novel synthetic methodologies, including metal-free intramolecular C-arylation strategies for constructing complex heterocyclic systems . These fused isoindole derivatives are explored for a range of potential biological activities, which may include antiviral and psychostimulant applications, based on the profiles of related compounds . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-13-7-5-11(6-8-13)15-10-19-9-12-3-1-2-4-14(12)16(19)18-15/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGVZKAJVYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=CN31)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole typically involves the condensation of ortho-phenylenediamine with ortho-phthalaldehyde, followed by alkylation and cyclization reactions. For instance, the condensation reaction can be carried out in the presence of a base such as sodium hydroxide and a catalytic amount of tetra-n-butylammonium iodide . The intermediate product is then subjected to further reactions, such as alkylation with 1,3-dibromopropane and subsequent cyclization to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines.

Scientific Research Applications

Medicinal Applications

1.1 Treatment of Parkinson's Disease

Mazindol has been investigated for its therapeutic potential in treating Parkinson's disease. A study involving 16 patients showed that Mazindol effectively alleviated the "on-off" effects associated with L-Dopa therapy, which is a common treatment for Parkinson's disease. The patients were administered Mazindol at a dosage of 2 mg over a period of 12 months, leading to significant improvements in symptoms without severe side effects .

Table 1: Summary of Parkinson's Disease Study

ParameterValue
Number of Patients16
Duration of Study12 months
Dosage2 mg
Evaluation MethodWebster scale
OutcomeReduced "on-off" effects

1.2 Anorectic Activity

Mazindol is recognized for its appetite-suppressing properties, making it a candidate for obesity treatment. Clinical evaluations have indicated that it alters norepinephrine metabolism, which plays a crucial role in appetite regulation. Studies have shown that Mazindol inhibits the neuronal uptake of norepinephrine, distinguishing it from other stimulants like d-amphetamine .

Table 2: Anorectic Activity Overview

Study FocusFindings
MechanismInhibition of norepinephrine uptake
Comparative Agentd-Amphetamine
Clinical ApplicationObesity treatment

Ongoing research is exploring the broader implications of Mazindol beyond its current applications. Potential areas include:

  • Antiviral and Anticancer Activities: Investigations are underway to assess Mazindol’s efficacy against viral infections and cancer cell proliferation.
  • Isotopic Labeling Studies: Its derivatives are being used in metabolic pathway tracing, enhancing our understanding of biochemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Mazindol (5-(4-Chlorophenyl)-2,3-dihydro-5-hydroxy-5H-imidazo[2,1-a]isoindole)

Structural Difference : Mazindol introduces a hydroxyl group at the 5-position of the isoindole ring (Figure 1).
Pharmacological Activity :

  • Anorectic Effects: Mazindol suppresses food intake in rats and monkeys at doses with minimal cardiovascular side effects .
  • Neurotransmitter Reuptake Inhibition: Potently inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with IC₅₀ values comparable to cocaine but differing in binding mechanisms .
Compound Key Substituent Biological Activity Toxicity Profile Reference
Mazindol 5-hydroxy Anorectic, DAT/NET/SERT inhibition Low cardiovascular toxicity

Triazolo[5,1-a]isoindole Derivatives

Structural Difference : Replacement of the imidazole ring with a triazole moiety (e.g., 2-(4-chlorophenyl)-5H-s-triazolo[5,1-a]isoindole).
Pharmacological Activity :

  • Reproductive Toxicity : Induces developmental toxicity in rodents (TDL₀ = 5 mg/kg in hamsters) .
  • Biological Activity : Despite toxicity, some triazolo derivatives (e.g., 2-(m-methoxyphenyl)-5H-s-triazolo[5,1-a]isoindole) exhibit abortifacient activity in primates with low acute toxicity (LD₅₀ > 400 mg/kg in mice) .
Compound Key Substituent Biological Activity Toxicity Profile Reference
2-(4-Cl-Ph)-triazolo Triazole core Abortifacient, developmental toxicity High reproductive risk

Halogen-Substituted Analogs (4-Bromo vs. 4-Chloro)

Structural Difference : Substitution of 4-chlorophenyl with 4-bromophenyl or other halogens.
Pharmacological Activity :

  • NPSR Antagonism : The 4-bromophenyl derivative (pIC₅₀ = 6.42) is less potent than its 4-chloro counterpart (pIC₅₀ = 7.09 in compound 6b) .
  • Enhanced Pharmacokinetics : 4-Chloro derivatives (e.g., 6b and 6c) exhibit improved membrane permeability and reduced P-glycoprotein interaction, enhancing drug-likeness .
Compound Halogen Substituent Biological Activity Pharmacokinetic Advantage Reference
4-Bromo analog 4-Bromophenyl Moderate NPSR antagonism Lower potency
4-Chloro analog (6b) 4-Chlorophenyl Enhanced NPSR antagonism (pIC₅₀ = 7.09) Improved permeability

Substituent-Modified Derivatives

Structural Modifications :

  • Alkyl Chains : 9b-(4-Chlorophenyl)-1-ethyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one (CAS 5983-45-9) introduces an ethyl group, increasing molecular weight (312.8 g/mol) .
  • Methyl Groups : 9b-(4-Chlorophenyl)-2-methyl-5H-imidazo[2,1-a]isoindol-5-one (CAS 5810-71-9) shows a molecular weight of 298.77 g/mol and distinct electronic properties .

Impact : Alkyl substituents may enhance metabolic stability but require further pharmacological validation.

Critical Analysis of Structural-Activity Relationships (SAR)

  • Chlorophenyl vs. Other Substituents : The 4-chlorophenyl group optimizes NPSR antagonism and pharmacokinetics compared to bromine or methoxy groups .
  • Core Heterocycle : Imidazo derivatives (e.g., Mazindol) show neurotransmitter reuptake inhibition, while triazolo analogs exhibit divergent toxicological profiles .
  • Hydroxy Group: Mazindol’s 5-hydroxy moiety is critical for anorectic activity but may reduce blood-brain barrier penetration compared to non-hydroxylated analogs .

Biological Activity

2-(4-Chlorophenyl)-5H-imidazo[2,1-a]isoindole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique imidazoisoindole structure and the presence of a chlorophenyl substituent. This compound exhibits a range of biological activities, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical formula of this compound is C15H12ClN2C_{15}H_{12}ClN_2 with a molecular weight of approximately 256.72 g/mol. The structural features contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₅H₁₂ClN₂
Molecular Weight256.72 g/mol
StructureImidazoisoindole framework with a chlorophenyl group

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Dopamine Receptor Activity : It has been shown to interact with dopamine receptors, suggesting potential applications in treating neurobehavioral disorders.
  • Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antiviral Properties : Some studies have reported that derivatives of this compound can inhibit viral replication, making it relevant in antiviral drug development .

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems. It acts on serotonin, dopamine, and norepinephrine transporters, providing a balanced inhibitory effect that may be beneficial in treating conditions such as depression and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Neurobehavioral Disorders : A patent describes the use of isoindole derivatives for treating symptoms associated with neurobehavioral disorders by modulating the trimonoamine system. This includes the use of compounds similar to this compound for enhancing cognitive functions and reducing symptoms of ADHD .
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines. For instance, it demonstrated an IC50 value comparable to established anticancer drugs like doxorubicin in certain assays .
  • Antiviral Activity : Research on similar compounds indicates their effectiveness against influenza and hepatitis C viruses, highlighting the potential for developing antiviral therapies based on the imidazoisoindole scaffold .

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound Name Structural Features Biological Activity
5-(4-chlorophenyl)-2,3-dihydro-5-hydroxy-5H-imidazo[2,1-a]isoindoleHydroxyl group additionDopamine transporter interactions
9b-(p-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-oneTetrahydro derivativeAnticancer activity
5-(2-methylphenyl)-5H-imidazo[2,1-a]isoindoleMethyl substitutionVariations in pharmacological properties

Q & A

Basic: What are the key structural modifications of the 5H-imidazo[2,1-a]isoindole core that enhance antagonist activity in neuropharmacological studies?

The central 5H-imidazo[2,1-a]isoindole scaffold can be optimized by introducing substituents at specific positions. For example:

  • 4-Chlorophenyl substitution : Replacing the 4-bromophenyl group with a 4-chlorophenyl moiety improves antagonist potency (e.g., pIC₅₀ increases from 6.42 to 7.09 when combined with a tetrahydropyranyl-methyl group) .
  • Methoxy groups at 6-/7-positions : These enhance membrane permeability and reduce P-glycoprotein interaction, improving pharmacokinetic properties .
  • Stereochemical considerations : Enantiomers of racemic derivatives can exhibit 2-fold differences in potency (e.g., pIC₅₀ = 6.79 vs. 6.42) .

Methodological Insight : Structure-activity relationship (SAR) studies should prioritize enantiopure synthesis and evaluate substituent effects using in vitro receptor-binding assays (e.g., NPSR activation inhibition) .

Advanced: How can researchers resolve contradictions in structural identification of cycloaddition products involving imidazo[2,1-a]isoindole derivatives?

Discrepancies in product identification, such as the debate between 5H-imidazo[2,1-a]isoindol-5-ones and benzodiazocin-1-ones, require:

  • Multi-spectroscopic validation : Use 13C^{13}\text{C} NMR to confirm aromaticity patterns and mass spectrometry for molecular weight verification .
  • X-ray crystallography : Resolve ambiguous stereochemistry, as seen in pyrido[2,1-a]isoindole adducts with maleimides .
  • Variable-temperature 1H^{1}\text{H} NMR : Monitor dynamic equilibria in rearranged adducts to distinguish between tautomeric forms .

Case Study : Pyrido[2,1-a]isoindole reacts with 1,4-naphthoquinone to form rearranged adducts, where spectral criteria (e.g., chemical shifts at δ 120–130 ppm in 13C^{13}\text{C} NMR) confirm the fused isoindole system .

Basic: What green chemistry approaches are viable for synthesizing chiral imidazo[2,1-a]isoindole derivatives?

Eco-friendly synthesis can leverage:

  • Natural α-amino acids : Serve as chiral precursors for enantioselective synthesis of 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones .
  • Solvent-free conditions : Reduce waste in domino ring-closure reactions, as demonstrated in pyrimido[2,1-a]isoindole synthesis .
  • Catalytic asymmetric methods : Use organocatalysts to achieve high enantiomeric excess (e.g., >90% ee) in isoindoloquinazoline derivatives .

Example : A solvent-free protocol using L-proline derivatives achieved 85% yield for 1-(arylamino)-imidazo[2,1-a]isoindole-diones .

Advanced: How do stereochemical variations impact the biological activity of imidazo[2,1-a]isoindole derivatives?

Stereochemistry critically influences receptor binding and metabolic stability:

  • Enantiomeric potency differences : One enantiomer of a 5-benzyl-5-(4-bromophenyl) derivative showed 2-fold higher NPSR antagonism (pIC₅₀ = 6.79 vs. 6.42) .
  • Metabolic stability : Enantiopure compounds with amide frameworks (e.g., PI1, pKB = 8.45) exhibit reduced hepatic clearance compared to racemates .
  • Chiral chromatography : Use HPLC with amylose-based columns to separate enantiomers for in vivo pharmacokinetic profiling .

Basic: What pharmacological mechanisms are associated with 4-chlorophenyl-substituted imidazo[2,1-a]isoindole derivatives?

These compounds exhibit multi-target activity:

  • Dopamine/norepinephrine reuptake inhibition : Mazindol (a structural analog) blocks [³H]cocaine binding at DAT with IC₅₀ < 10 nM, reducing locomotor stimulation in murine models .
  • Neuropeptide S receptor (NPSR) antagonism : Derivatives with 4-chlorophenyl groups inhibit NPSR activation (pIC₅₀ > 7.0), potentially treating anxiety disorders .
  • Serotonin modulation : Substitutions at the 5-position alter 5-HT transporter affinity, influencing antidepressant activity .

Advanced: How can researchers optimize the drug-likeness of imidazo[2,1-a]isoindole derivatives for CNS applications?

Key strategies include:

  • LogP adjustments : Introduce polar groups (e.g., methoxy or amide) to reduce lipophilicity (target LogP < 3) .
  • Plasma protein binding (PPB) : Derivatives with tetrahydropyranyl-methyl groups show PPB < 90%, enhancing free fraction .
  • Blood-brain barrier (BBB) penetration : Optimize molecular weight (<450 Da) and hydrogen-bond donors (<3) using in silico models like MOE .

Data-Driven Example : Compound 6b (MW = 398.5, LogP = 2.8) achieved 75% BBB permeability in rodent models .

Basic: What synthetic routes are available for introducing halogenated aryl groups into the imidazo[2,1-a]isoindole core?

Halogenation methods include:

  • Ullmann coupling : Attach 4-chlorophenyl groups via copper-catalyzed aryl amination .
  • Friedel-Crafts alkylation : Introduce halogenated benzyl groups using AlCl₃ catalysis .
  • Suzuki-Miyaura cross-coupling : Incorporate pyridyl or fluorophenyl substituents with Pd(PPh₃)₄ catalysts .

Yield Data : Suzuki reactions with 4-chlorophenylboronic acid achieved 78–85% yield for tri-substituted imidazoles .

Advanced: What in vivo toxicity profiles are observed for triazolo[5,1-a]isoindole analogs, and how do they inform safety thresholds?

Toxicity studies in murine models reveal:

  • LD₅₀ values : >400 mg/kg i.p. for most derivatives, indicating low acute toxicity .
  • Developmental toxicity : 2-(m-Methoxyphenyl)-triazolo[5,1-a]isoindole induced fetal resorption in 60% of baboons at 30 mg/kg .
  • Metabolic pathways : Glucuronidation of hydroxylated metabolites reduces hepatotoxicity .

Recommendation : Conduct subchronic dosing studies (28-day) to assess cumulative effects.

Basic: How does NMR spectroscopy aid in characterizing imidazo[2,1-a]isoindole derivatives?

Critical NMR signals include:

  • Aromatic protons : δ 7.2–8.1 ppm (multiplet) for the isoindole ring .
  • Methylene groups : δ 3.5–4.5 ppm (triplet) for N-CH₂-CH₂-N linkages .
  • Chiral centers : Use NOESY to confirm stereochemistry in enantiopure derivatives .

Example : Pyrido[2,1-a]isoindole adducts show distinct 13C^{13}\text{C} shifts at δ 165–170 ppm for carbonyl groups .

Advanced: What computational tools are recommended for predicting the bioactivity of novel imidazo[2,1-a]isoindole derivatives?

Use:

  • Molecular docking (AutoDock Vina) : Simulate binding to NPSR or DAT receptors .
  • QSAR models : Correlate substituent electronegativity with pIC₅₀ values (R² > 0.85) .
  • ADMET prediction (SwissADME) : Forecast BBB penetration and CYP450 interactions .

Case Study : A QSAR model predicted 6b’s NPSR antagonism (pIC₅₀ = 7.09) with <5% error .

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